3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C15H12N4O3 and its molecular weight is 296.286. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Material Science
- Cycloaddition Reactions for Heterocyclic Compounds Synthesis : Research has highlighted the utility of substituted chromones, including compounds related to 3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one, in [3+2] cycloadditions with nonstabilized azomethine ylides. This process leads to the synthesis of 1-benzopyrano[2,3-c]pyrrolidines and other complex molecules, demonstrating the chromone derivatives' value in creating novel heterocyclic systems with potential biological activities (Sosnovskikh et al., 2014).
- "Click" Chemistry for Surface Modification : Azide-modified graphitic surfaces have been prepared to covalently attach alkyne-terminated molecules using "click" chemistry, showcasing an application in creating functionalized surfaces. This method involves the formation of 1,2,3-triazole linkers, demonstrating the potential for material science applications and surface engineering (Devadoss & Chidsey, 2007).
Biomedical Applications
- Antimicrobial Activity : Some studies have focused on synthesizing new (1-alkyl-1H-1,2,3-triazol-4-yl)methyl-2H-chromene-3-carboxylates through 1,3 dipolar cycloaddition reactions. These compounds have been evaluated for their antibacterial and antifungal activities, showing good activity against specific bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents (Reddy, Rao, & Krupadanam, 2015).
- Anticancer Activity : Research into benzo[c]chromen-6-one-linked 1,2,3-triazole hybrids has shown significant anticancer activity. These compounds, synthesized via CuAAC click reactions, have been tested against various human cancer cell lines, demonstrating promising in vitro anti-cancer activity. This work illustrates the potential for developing new anticancer drugs based on the 1,2,3-triazole scaffold linked to chromenones (Tupychak et al., 2022).
Mechanism of Action
Target of Action
It is known that triazole derivatives, which this compound is a part of, have been reported to exhibit a broad range of biological activities . They can bind to a variety of enzymes and receptors in the biological system .
Mode of Action
The mode of action of this compound is likely related to the presence of the triazole moiety. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Biochemical Pathways
Compounds containing a triazole moiety have been known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors .
Result of Action
Triazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It is known that the reaction of similar compounds can be influenced by conditions such as temperature .
Properties
IUPAC Name |
3-[3-(triazol-2-yl)azetidine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-14(18-8-11(9-18)19-16-5-6-17-19)12-7-10-3-1-2-4-13(10)22-15(12)21/h1-7,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFODAUSCMIOAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.